2,2'-Bipyridine-6,6'-diamine
Overview
Description
2,2’-Bipyridine-6,6’-diamine, also known as 6,6’-diamino-2,2’-bipyridine, is an organic compound with the molecular formula C10H10N4. It is a derivative of bipyridine, characterized by the presence of amino groups at the 6 and 6’ positions of the bipyridine structure. This compound is notable for its applications in coordination chemistry, where it serves as a ligand for various metal ions .
Mechanism of Action
Target of Action
The primary target of 2,2’-Bipyridine-6,6’-diamine is the amyloid-beta (Aβ) protein , which plays a crucial role in the progression of Alzheimer’s disease . The compound interacts with Aβ, inhibiting its aggregation .
Mode of Action
2,2’-Bipyridine-6,6’-diamine acts as a bifunctional agent against Alzheimer’s disease . It interacts with Aβ, inhibiting its self-induced aggregation . The compound also selectively chelates with Cu2+, inhibiting Cu2±induced Aβ aggregation .
Biochemical Pathways
The compound’s interaction with Aβ affects the amyloidogenic pathway , which is central to Alzheimer’s disease pathogenesis . By inhibiting Aβ aggregation, the compound can potentially mitigate the pathological alterations induced by Aβ aggregates, such as oxidative stress, tau phosphorylation, mitochondrial dysfunction, inflammation, synaptic deficits, and apoptosis .
Pharmacokinetics
The compound is soluble in some organic solvents like ethanol, dimethyl sulfoxide, and benzene, but insoluble in water . This solubility profile may influence its bioavailability.
Result of Action
The compound exhibits strong neuroprotective activity against cell damage induced by Aβ and Cu2±treated Aβ . In high doses, it significantly reverses memory impairment induced by Aβ in mice .
Action Environment
The compound is generally stable under normal use conditions . It should be stored in a dry, well-ventilated place, away from heat and fire sources, and should avoid contact with oxidizing agents and flammable substances . These environmental factors may influence the compound’s action, efficacy, and stability.
Future Directions
Biochemical Analysis
Biochemical Properties
2,2’-Bipyridine-6,6’-diamine is primarily used as a ligand and catalyst in organic synthesis . It can catalyze important chemical reactions such as oxidation and reduction reactions, as well as the synthesis of small molecule complexes
Cellular Effects
Bipyridine derivatives have been evaluated as bifunctional agents for Alzheimer’s disease treatment . These compounds exhibited significant inhibition of self-induced Aβ1−42 aggregation, a key factor in Alzheimer’s disease
Molecular Mechanism
As a ligand and catalyst, it likely interacts with other molecules at the molecular level to exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine-6,6’-diamine typically involves the amination of bipyridine derivatives. One common method includes the use of tosyl chloride in combination with potassium phthalimide, followed by hydrolysis to achieve selective ortho-amination of polypyridine N-oxides . Another approach involves the condensation of di(ester) hydrochloride with benzylamine, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production methods for 2,2’-Bipyridine-6,6’-diamine are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they can be adapted for larger-scale production, utilizing commercially available reagents and standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bipyridine-6,6’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino groups to other functional groups.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various substituted bipyridine derivatives, which can be further utilized in coordination chemistry and other applications .
Scientific Research Applications
2,2’-Bipyridine-6,6’-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the amino groups at the 6 and 6’ positions, making it less versatile in forming hydrogen bonds and other interactions.
4,4’-Bipyridine: Substitution at the 4 and 4’ positions alters its coordination chemistry and reactivity.
1,10-Phenanthroline: A structurally similar ligand with different electronic properties and coordination behavior.
Uniqueness: 2,2’-Bipyridine-6,6’-diamine is unique due to the presence of amino groups, which enhance its ability to form hydrogen bonds and participate in a wider range of chemical reactions. This makes it a valuable ligand in coordination chemistry and a promising candidate for various scientific and industrial applications .
Properties
IUPAC Name |
6-(6-aminopyridin-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H,(H2,11,13)(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSWVQYWQSZDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=NC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441777 | |
Record name | 2,2'-Bipyridine-6,6'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93127-75-4 | |
Record name | 2,2'-Bipyridine-6,6'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6'-Diamino-2,2'-bipyridyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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